ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a benzoate ester, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with a substituted aniline, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through an etherification reaction using an appropriate alkyl halide and a base.
Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of benzoic acid with ethanol in the presence of an acid catalyst.
Coupling Reactions: The final steps involve coupling the quinoline derivative with the benzoate ester through amide and thioamide bond formations, typically using reagents like carbodiimides and thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, affecting the quinoline or benzoate ester groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst,
Properties
Molecular Formula |
C30H29N3O4S |
---|---|
Molecular Weight |
527.6g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C30H29N3O4S/c1-4-36-29(35)20-12-14-22(15-13-20)31-30(38)33-28(34)25-17-27(32-26-11-6-5-10-24(25)26)21-8-7-9-23(16-21)37-18-19(2)3/h5-17,19H,4,18H2,1-3H3,(H2,31,33,34,38) |
InChI Key |
PHIYZAHCFPBSQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
Origin of Product |
United States |
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